molecular formula C13H18FNO2 B7517247 3-(3-fluorophenoxy)-N-(2-methylpropyl)propanamide

3-(3-fluorophenoxy)-N-(2-methylpropyl)propanamide

Cat. No. B7517247
M. Wt: 239.29 g/mol
InChI Key: VZTKTKRTOFOZLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-fluorophenoxy)-N-(2-methylpropyl)propanamide, also known as flumazenil, is a benzodiazepine antagonist that is widely used in scientific research. It was first synthesized in the 1980s and has since been used to study the mechanism of action of benzodiazepines, as well as to investigate the biochemical and physiological effects of these drugs. In

Mechanism of Action

Flumazenil binds to the same site on the GABA-A receptor as benzodiazepines, but it does not enhance the inhibitory effects of GABA. Instead, it blocks the effects of benzodiazepines and can reverse their sedative, anxiolytic, and amnesic effects. Flumazenil is a competitive antagonist, which means that it competes with benzodiazepines for binding to the GABA-A receptor. When 3-(3-fluorophenoxy)-N-(2-methylpropyl)propanamide binds to the receptor, it prevents benzodiazepines from binding and reduces their effects on the receptor.
Biochemical and Physiological Effects:
Flumazenil has several biochemical and physiological effects. It can reverse the sedative, anxiolytic, and amnesic effects of benzodiazepines, as well as their effects on motor coordination and cognitive function. Flumazenil can also induce seizures in some individuals, particularly those with a history of epilepsy or other neurological disorders. In addition, 3-(3-fluorophenoxy)-N-(2-methylpropyl)propanamide has been shown to increase the release of dopamine in the brain, which may contribute to its anxiogenic effects.

Advantages and Limitations for Lab Experiments

Flumazenil has several advantages for lab experiments. It is a specific and potent antagonist of benzodiazepines and can be used to block their effects on the GABA-A receptor. Flumazenil is also relatively safe and well-tolerated in humans, with few side effects reported at therapeutic doses. However, there are also some limitations to using 3-(3-fluorophenoxy)-N-(2-methylpropyl)propanamide in lab experiments. It can induce seizures in some individuals, which may limit its use in certain experimental paradigms. In addition, 3-(3-fluorophenoxy)-N-(2-methylpropyl)propanamide has a short half-life and may require frequent dosing to maintain its effects.

Future Directions

There are several future directions for research on 3-(3-fluorophenoxy)-N-(2-methylpropyl)propanamide. One area of interest is the potential therapeutic uses of benzodiazepine antagonists, particularly in the treatment of anxiety disorders and other psychiatric conditions. Another area of research is the development of new benzodiazepine antagonists with improved pharmacological properties, such as longer half-lives or greater selectivity for specific subtypes of the GABA-A receptor. Finally, there is also interest in using 3-(3-fluorophenoxy)-N-(2-methylpropyl)propanamide as a diagnostic tool for benzodiazepine overdose or abuse, as it can rapidly reverse the effects of these drugs and may be useful in emergency situations.

Synthesis Methods

Flumazenil can be synthesized using a multistep process that involves the reaction of 3-fluorophenol with 2-bromoisobutyryl bromide to form 3-fluorophenyl 2-bromoisobutyrate. This intermediate is then reacted with isobutylamine to form 3-(3-fluorophenoxy)-N-(2-methylpropyl)propanamide. The final product is purified using various techniques, including column chromatography and recrystallization.

Scientific Research Applications

Flumazenil is primarily used in scientific research to study the mechanism of action of benzodiazepines. Benzodiazepines are a class of drugs that are commonly used as anxiolytics, hypnotics, and muscle relaxants. They bind to specific sites on the GABA-A receptor, which enhances the inhibitory effects of GABA, an inhibitory neurotransmitter. Flumazenil is a competitive antagonist of benzodiazepines and can block their effects on the GABA-A receptor. This makes it an important tool for studying the role of benzodiazepines in the brain and for investigating the potential therapeutic uses of benzodiazepine antagonists.

properties

IUPAC Name

3-(3-fluorophenoxy)-N-(2-methylpropyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO2/c1-10(2)9-15-13(16)6-7-17-12-5-3-4-11(14)8-12/h3-5,8,10H,6-7,9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTKTKRTOFOZLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CCOC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-fluorophenoxy)-N-(2-methylpropyl)propanamide

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